Gantacurium Chloride vs. Mivacurium Chloride: Comparative Onset and Duration of Action with Metabolic Pathway Differentiation
Gantacurium demonstrates a faster onset of action (<1 minute) and a shorter clinical duration (10 minutes) compared to mivacurium (onset 1–1.5 minutes; duration 15–20 minutes), as established by cross-study comparable pharmacodynamic data [1]. The metabolic pathways are fundamentally distinct: gantacurium undergoes alkaline hydrolysis and rapid inactivation by endogenous L-cysteine adduction, whereas mivacurium depends on plasma pseudocholinesterase (butyrylcholinesterase) for degradation, a pathway susceptible to genetic variability and drug interactions [1]. The ED95 of gantacurium (0.19 mg/kg) is approximately 2.4× higher than mivacurium (0.08 mg/kg), indicating lower potency on a mass basis [1].
| Evidence Dimension | Onset of action |
|---|---|
| Target Compound Data | <1 min |
| Comparator Or Baseline | Mivacurium: 1–1.5 min |
| Quantified Difference | ≥0.5 min faster onset; 33–50% relative reduction |
| Conditions | Human clinical pharmacodynamic studies |
Why This Matters
Faster onset reduces the time to optimal intubating conditions, a critical factor in rapid-sequence induction scenarios where seconds impact patient safety.
- [1] Mitura K, Celinski D, Biernacka J, Rypulak E, Gola W, Pluta M, Czuczwar M. The Influence of Acid-Base Balance on Anesthetic Muscle Relaxants: A Comprehensive Review on Clinical Applications and Mechanisms. Med Sci Monit. 2024;30:e944510. View Source
